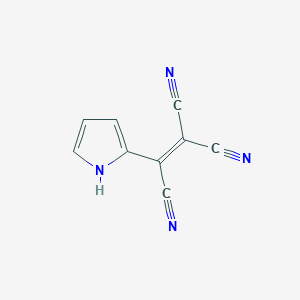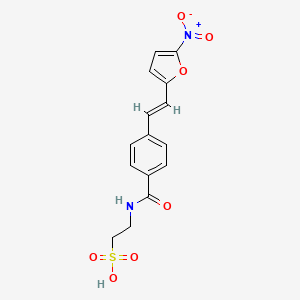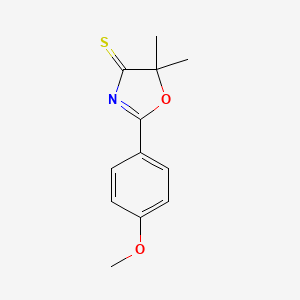![molecular formula C7H7NO2 B12880701 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves the oxa-Pictet-Spengler reaction. This reaction entails the formation of carbon-carbon and carbon-oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde or ketone, with p-toluenesulfonic acid (pTSA) serving as a suitable catalyst . Another method involves the use of 2-pyrrolyltrichloroacetone as the starting material, followed by monoesterification with ethylene glycol, chlorine displacement of the hydroxy group, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells in a dose- and time-dependent manner . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has been studied for its antileishmanial activity.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have potential antidepressant activity.
1H-3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one: This compound is synthesized from 2-pyrrolyltrichloroacetone and has unique structural features.
Uniqueness
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is unique due to its fused pyrrole and oxazine ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2 |
Clave InChI |
QMBLMUDKTANVPB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=CC=CN21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)





![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)



![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
